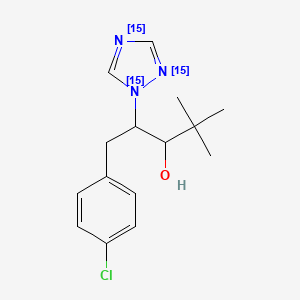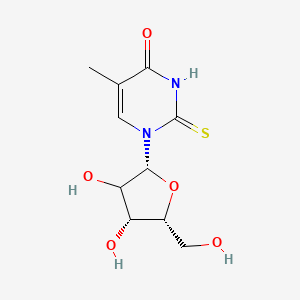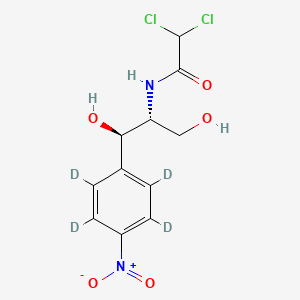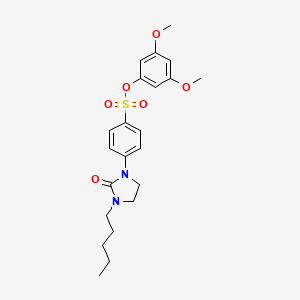
Antitumor agent-87
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-87 is a potent antitumor compound known for its antiproliferative activity. It induces cell cycle arrest, particularly at the G2/M phase, and has shown significant efficacy in various in vitro and in vivo studies . The compound has a molecular weight of 448.53 and a chemical formula of C22H28N2O6S .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-87 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions using appropriate starting materials.
Functionalization: Introduction of functional groups through substitution reactions, often using reagents like halides, sulfonates, or amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing purification methods suitable for industrial quantities. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Antitumor agent-87 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions can introduce different substituents, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, sulfonates, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogs with potentially different biological activities.
科学的研究の応用
Antitumor agent-87 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative activity.
作用機序
Antitumor agent-87 exerts its effects by inducing cell cycle arrest at the G2/M phase . It shows high affinity for the enzyme cytochrome P450 1A1 (CYP1A1), with a Ki value of 0.23 µM . The compound disrupts the cytoskeleton and induces apoptosis in cancer cells, leading to reduced cell proliferation and tumor growth .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known chemotherapeutic agent used for various cancers. It works by forming DNA crosslinks, leading to apoptosis.
Carboplatin: Similar to cisplatin but with a different side effect profile. It also forms DNA crosslinks.
Oxaliplatin: Another platinum-based drug, effective against colorectal cancer. It forms DNA adducts, disrupting DNA replication and transcription.
Uniqueness of Antitumor agent-87
This compound is unique due to its specific mechanism of action involving CYP1A1 and its ability to induce cell cycle arrest at the G2/M phase . Unlike platinum-based drugs, it does not rely on DNA crosslinking, which may result in a different side effect profile and potential for use in combination therapies.
特性
分子式 |
C22H28N2O6S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl) 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate |
InChI |
InChI=1S/C22H28N2O6S/c1-4-5-6-11-23-12-13-24(22(23)25)17-7-9-21(10-8-17)31(26,27)30-20-15-18(28-2)14-19(16-20)29-3/h7-10,14-16H,4-6,11-13H2,1-3H3 |
InChIキー |
XXRAJTONBHBJIY-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1CCN(C1=O)C2=CC=C(C=C2)S(=O)(=O)OC3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


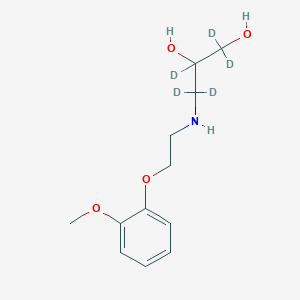
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
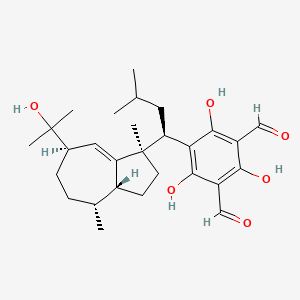
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
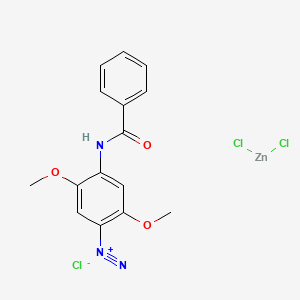
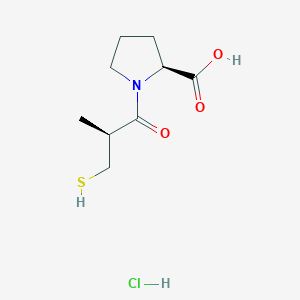
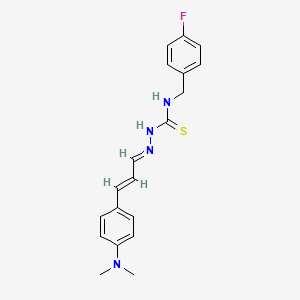
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
